molecular formula C21H24N2O3 B2962633 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE CAS No. 1797556-36-5

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE

Cat. No.: B2962633
CAS No.: 1797556-36-5
M. Wt: 352.434
InChI Key: NYGWXJNNHBAJPN-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound characterized by a pyrrolidine ring substituted with a phenyl group at position 1, a 5-oxo (keto) group, and a carboxamide moiety at position 3. The N-substituted ethyl side chain includes a methoxy group and a 2-methylphenyl group, which likely enhances lipophilicity and modulates steric interactions.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-8-6-7-11-18(15)19(26-2)13-22-21(25)16-12-20(24)23(14-16)17-9-4-3-5-10-17/h3-11,16,19H,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGWXJNNHBAJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Molecular Formula (MW) Notable Features
Target Compound: N-[2-Methoxy-2-(2-methylphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 1-Phenyl, 5-oxo, N-[2-methoxy-2-(2-methylphenyl)ethyl] Not provided High lipophilicity due to aromatic substituents
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidine-3-carboxamide Fluorophenyl, 4-methoxybenzyl, 5-oxo C₂₁H₂₀FN₃O₄ (409.4 g/mol) Fluorine enhances electronegativity
N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide Pyrrolidine-2-carboxamide 3-Methoxyphenyl, 5-oxo C₁₂H₁₄N₂O₃ (234.25 g/mol) 2-carboxamide position alters H-bonding
N-[1-methyl-2-(methylphenylamino)ethyl]-2-[(2-thienylmethyl)thio]-benzamide Benzamide Thienylmethylthio, methylphenylaminoethyl Not provided Thioether linkage introduces sulfur reactivity

Key Structural Differences and Implications

Pyrrolidine Carboxamide Position: The target compound and the analog in share a pyrrolidine-3-carboxamide core, which may facilitate similar hydrogen-bonding interactions in biological systems.

Aromatic Substituents :

  • The target’s 2-methylphenyl and methoxy groups on the ethyl side chain likely increase steric bulk and lipophilicity compared to the fluorophenyl and 4-methoxybenzyl groups in ’s compound . Fluorine in the latter may improve metabolic stability but reduce membrane permeability.

Functional Group Diversity :

  • lists analogs with thioether linkages (e.g., 2-[(2-thienylmethyl)thio]-benzamide), which introduce sulfur-based reactivity and polarity. The target compound lacks such groups, favoring instead ether and amide linkages for stability.

Research Findings and Limitations

While the provided evidence lacks direct pharmacological or biochemical data for the target compound, structural comparisons suggest the following hypotheses:

  • Bioavailability : The target’s methoxy and methylphenyl groups may enhance oral bioavailability compared to the fluorinated analog in , but this requires experimental validation.
  • Synthetic Accessibility : The absence of sulfur or fluorine in the target compound could simplify synthesis relative to thioether- or fluorinated analogs .

Limitations :

  • No kinetic or binding data are available to compare potency, selectivity, or toxicity.

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